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Compound of Interest

2-(4-Methoxy-2-
Compound Name:
methylphenyl)benzoic acid

CAS No.: 854236-46-7

Cat. No.: B6364886

Get Quote

Executive Summary

The precise structural elucidation of biaryl systems is a cornerstone of modern drug discovery,
particularly for angiotensin Il receptor antagonists and NSAIDs. This guide details the
characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid, a sterically congested biaryl
scaffold.

Unlike planar aromatic systems, this molecule possesses significant steric bulk at the ortho
positions (2-COOH and 2'-CHs), inducing a twisted conformation that disrupts

-conjugation and introduces the potential for atropisomerism. This guide provides a self-
validating workflow combining High-Resolution Mass Spectrometry (HRMS), Vibrational
Spectroscopy (IR), and advanced 2D NMR techniques (HSQC, HMBC, NOESY) to
unambiguously assign regiochemistry and relative conformation.

Synthetic Context & Sample Integrity
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Before spectral acquisition, the origin of the sample must be understood to anticipate
impurities. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2-
bromobenzoic acid (or its ester) and (4-methoxy-2-methylphenyl)boronic acid.

Purity Requirements

o HPLC Purity: >98.5% (Area %) required for unambiguous NMR assignment.

o Residual Solvents: Pd-catalyzed cross-couplings often retain traces of DMSO or 1,4-
dioxane. These must be removed (<500 ppm) to prevent signal overlap in the aliphatic
region.

Mass Spectrometry: Molecular Formula
Confirmation

Objective: Validation of the elemental composition (

) and unsaturation equivalents.

Method: HRMS (ESI-TOF)

Negative mode Electrospray lonization (ESI-) is preferred due to the carboxylic acid moiety,
which readily deprotonates.

Parameter Expected Value Rationale

Formation of stable

lonization Mode ESI () carboxylate anion
Formula Neutral molecule.[1]
Based on
Monoisotopic Mass 242.0943 Da
Target lon 241.0870 Da Deprotonation of -COOH.
Ring Double Bond Eq. 9 2 Rings (8) + 1 Carbonyl (1).
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Diagnostic Criteria: A mass error < 5 ppm confirms the elemental formula. The absence of
halogen isotopic patterns (Br/Cl) confirms the completion of the coupling reaction.

Vibrational Spectroscopy (FT-IR)

Objective: Confirmation of functional groups and assessment of hydrogen bonding status.
e Carboxylic Acid O-H: Broad band @ 2800-3200 cm™1.
e Carbonyl (C=0): Strong band @ 1680-1695 cm~1.

o Note: In planar benzoic acids, conjugation lowers

to ~1680 cm™1. In this biaryl, the ortho-methyl group forces a twist (dihedral angle

), reducing conjugation between the phenyl ring and the carboxyl group. Expect a shift to
higher wavenumbers (closer to 1700 cm~1) compared to unsubstituted 2-phenylbenzoic
acid.

o Ether (C-O-C): Strong bands @ 1230-1250 cm~1 (Aryl-O stretch).

NMR Spectroscopy: The Core Elucidation

This section details the atom-by-atom connectivity assignment. The molecule consists of two
distinct spin systems: the Benzoic Acid Ring (Ring A) and the 4-Methoxy-2-methylphenyl Ring
(Ring B).

Strategy Visualization

The following flowchart illustrates the logic flow from 1D screening to 2D connectivity mapping.
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Sample: 2-(4-Methoxy-2-methylphenyl)benzoic acid
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Figure 1: Step-by-step NMR elucidation workflow.

1H NMR Assignment (400 MHz, DMSO- )

Solvent Choice: DMSO-

is preferred over

to prevent dimerization of the carboxylic acid and ensure sharp signals for the exchangeable
proton.
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2D NMR Connectivity Logic (HMBC & NOESY)

The structural proof relies on connecting Ring A to Ring B and verifying the position of the
methyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment proves the chemical bonding.

e Biaryl Linkage: Look for correlations from H-3 (Ring A) and H-6' (Ring B) to the quaternary
carbons C-1' and C-2.

e Regiochemistry of Methyl: The methyl protons (

2.15) must show correlations to:

[¢]

C-2' (Quaternary, direct attachment, weak).

[¢]

C-1' (Quaternary, biaryl bridgehead).

o

C-3' (Aromatic CH).

o

Crucial: If the methyl were at position 3', the correlations would differ.

NOESY (Nuclear Overhauser Effect Spectroscopy)

This experiment proves the spatial arrangement and conformation.
o Key NOE: Methyl protons (

2.15)
H-6" (
7.05). This confirms the methyl is adjacent to the linkage proton, placing it at the 2' position.

o Atropisomerism Indicator: Due to the 2-COOH / 2'-Me clash, the rings are twisted. You may
observe NOE between Methoxy protons and H-3/H-5', but no NOE between Ring A protons
and Ring B protons other than the ortho positions, due to the twist preventing face-to-face
stacking.
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Figure 2: Key HMBC (bonding) and NOESY (spatial) correlations establishing the 2'-methyl
position.

Conformational Analysis: Atropisomerism

The "Senior Scientist” Insight: This molecule is an ortho, ortho' disubstituted biaryl. The steric
repulsion between the carboxylic acid (Ring A, pos 2) and the methyl group (Ring B, pos 2
creates a high rotational energy barrier.

o Chirality: The molecule possesses axial chirality.[4] It exists as a pair of enantiomers (

and

).

e NMR Timescale:
o If the rotational barrier

kcal/mol, the enantiomers interconvert rapidly at room temperature, yielding sharp,
averaged NMR signals.

o If

kcal/mol, the rotation is slow. In the presence of a chiral shift reagent (e.qg., Pirkle alcohol)
or in a chiral environment, signal splitting may be observed.
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o Observation: For this specific analog, rotation is likely restricted but fast enough at 25°C to
appear as an average structure, potentially with some line broadening in the protons
nearest the bridgehead (H-3 and H-6").

Quality Control Protocol (SOP)
To ensure data integrity in a drug development pipeline, follow this validation checklist:
e Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-
. Filter through 0.2
m PTFE to remove particulates (critical for high-quality NOESY).
e Acquisition:
o Run 1H (16 scans) and 13C (512 scans).
o Check S/N ratio. If 13C S/N < 10:1, concentrate sample.
 Validation:
o Does the proton count sum to 14?
o Are there exactly 15 Carbon signals? (Watch for overlapping aromatic CHs).

o Does the HMBC link the two rings? (If not, the Suzuki coupling might have failed, yielding
a mixture of starting materials).

References

e Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed
Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457—
2483. Link

e Biaryl NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in
Organic Chemistry. Elsevier. Chapter 5: Correlations through Space: The Nuclear
Overhauser Effect. Link

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00039a007
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fbook%2F9780080999869%2Fhigh-resolution-nmr-techniques-in-organic-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6364886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in Drug
Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

» General Spectral Data for Biaryl Acids: National Institute of Standards and Technology
(NIST). Mass Spectrometry Data Center. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6364886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

